Cas no 320422-32-0 (3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide)
![3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/320422-32-0x500.png)
3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide
- AKOS005080635
- 12L-349S
- 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
- 3-phenyl-N-[3-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide
- Z391941444
- 320422-32-0
- CS-0289278
- 5-Isoxazolecarboxamide, 3-phenyl-N-[3-(trifluoromethyl)phenyl]-
- 3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
-
- Inchi: 1S/C17H11F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)21-16(23)15-10-14(22-24-15)11-5-2-1-3-6-11/h1-10H,(H,21,23)
- InChI Key: NIQWNGKTPGWICU-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(C1=CC(C2C=CC=CC=2)=NO1)=O)(F)F
Computed Properties
- Exact Mass: 332.077
- Monoisotopic Mass: 332.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 55.1Ų
3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359948-1g |
3-Phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide |
320422-32-0 | 90% | 1g |
¥3121.00 | 2024-05-19 |
3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide: A Comprehensive Overview
3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide (CAS No. 320422-32-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a 1,2-oxazole ring, a phenyl group, and a trifluoromethyl substituent, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in modulating cellular pathways and its promising therapeutic potential.
The synthesis of 3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide involves a multi-step process that typically begins with the preparation of the oxazole core. This is achieved through cyclization reactions involving β-diketones or other suitable precursors. The introduction of the trifluoromethyl group is often accomplished via nucleophilic substitution or coupling reactions, ensuring the stability and reactivity of the intermediate compounds. The final step involves amide bond formation, which is critical for achieving the desired product with high purity.
One of the most intriguing aspects of this compound is its biological activity. Recent research has demonstrated that 3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. For instance, studies have shown that it can effectively inhibit cyclooxygenase (COX)-2, an enzyme associated with inflammation and pain. This makes it a promising candidate for the development of anti-inflammatory drugs.
Furthermore, the compound's ability to modulate cellular signaling pathways has been explored in-depth. Researchers have found that it interacts with G-protein coupled receptors (GPCRs), which are critical targets in various therapeutic areas, including cardiovascular diseases and neurodegenerative disorders. The trifluoromethyl group plays a pivotal role in enhancing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.
In terms of structural analysis, the 1,2-oxazole ring contributes significantly to the compound's electronic properties. This heterocyclic ring not only enhances the molecule's stability but also facilitates interactions with biological targets. The presence of the phenyl group further augments the compound's lipophilicity, making it more suitable for crossing biological membranes.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in various biological systems with greater accuracy. Molecular docking studies have revealed that 3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide exhibits strong binding affinities to several drug targets, including kinases and ion channels. These findings underscore its potential as a lead compound in drug discovery programs.
The development of novel synthetic routes for this compound has also been a focal point of recent research efforts. Scientists have explored green chemistry approaches to minimize environmental impact while maintaining high yields and product quality. For example, catalytic asymmetric synthesis methods have been employed to construct chiral derivatives of this compound, which may exhibit enhanced selectivity in biological systems.
In conclusion, 3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide (CAS No. 320422-32-0) stands out as a versatile compound with diverse applications in both academic research and industrial settings. Its unique structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable tool in advancing drug discovery and materials science.
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